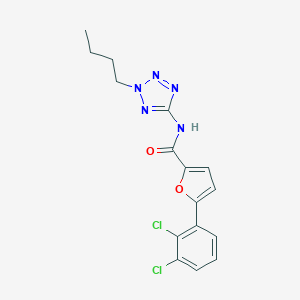![molecular formula C23H33N3O5S B283321 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide](/img/structure/B283321.png)
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, an ethoxy group, and a sulfamoylphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the phenoxyacetamide core: This step involves the reaction of 2-ethoxy-4-aminomethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the sulfamoylphenyl group: The intermediate product from the first step is then reacted with 2-(4-sulfamoylphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfamoylphenyl derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The sulfamoylphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to key proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butyl-2-[2-ethoxy-4-[(methylamino)methyl]phenoxy]acetamide
- N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide
Uniqueness
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential for interactions with biological targets, making it a valuable molecule for research in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C23H33N3O5S |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
N-tert-butyl-2-[2-ethoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C23H33N3O5S/c1-5-30-21-14-18(8-11-20(21)31-16-22(27)26-23(2,3)4)15-25-13-12-17-6-9-19(10-7-17)32(24,28)29/h6-11,14,25H,5,12-13,15-16H2,1-4H3,(H,26,27)(H2,24,28,29) |
Clé InChI |
CKHFPKTWEVYCAX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B283253.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B283259.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B283262.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
